6-Nitroquinoline 1-oxide
Description
Historical Context and Evolution of Research Perspectives on 6-Nitroquinoline (B147349) 1-oxide
Research into quinoline (B57606) derivatives, particularly nitro-substituted N-oxides, gained significant traction in the mid-20th century, largely driven by the discovery of the potent carcinogenic properties of its isomer, 4-Nitroquinoline 1-oxide (4-NQO). acs.org Early investigations into compounds like 4-NQO and its derivatives focused on their roles as carcinogens and mutagens, aiming to understand the mechanisms by which they induce cellular damage and malignant transformation. wikipedia.orgresearchgate.netaacrjournals.org This compound was found to mimic the biological effects of ultraviolet light, inducing DNA lesions that are typically corrected by nucleotide excision repair. wikipedia.org The metabolic activation of 4-NQO to 4-hydroxyaminoquinoline 1-oxide (4HAQO) was identified as a critical step in its carcinogenicity, as this metabolite readily forms adducts with DNA. wikipedia.orgoup.com
While much of the initial focus was on the 4-nitro isomer, the broader class of nitroquinolines, including 6-NQO, was also investigated. Studies demonstrated that the carcinogenic and mutagenic activity varied significantly between different isomers. aacrjournals.org For instance, unlike the potent carcinogen 4-NQO, 6-nitroquinoline was found to be non-carcinogenic in certain test systems and did not induce the scission of DNA-protein complexes, a characteristic associated with carcinogenic potency. aacrjournals.org
The research perspective on these compounds has evolved significantly over time. From being viewed primarily as hazardous carcinogens, the focus has shifted towards harnessing their unique chemical reactivity for advanced research applications. More recently, the related compound 6-nitroquinoline has been explored as a pro-fluorescent probe, a molecule that becomes fluorescent after a specific chemical reaction. nih.govacs.org This has opened new avenues for its use as a sophisticated tool for imaging and detecting specific physiological conditions, such as hypoxia, within biological systems. nih.govacs.orgnih.gov
Academic Significance of 6-Nitroquinoline 1-oxide as a Chemical Probe and Research Tool
The academic significance of this compound and its parent compound, 6-nitroquinoline, lies in their utility as research tools to probe fundamental biological processes. Their mutagenic properties have made them useful in studies of DNA damage and repair mechanisms in various organisms, from bacteria to mammalian cells. ontosight.aibohrium.com The ability of the quinoline structure to intercalate into DNA has also been a subject of investigation. ontosight.ai
A prominent modern application is in the development of probes for hypoxia (low oxygen), a condition characteristic of solid tumors. nih.govacs.org The nitroaryl group is a key component in designing such hypoxia-selective agents. nih.gov Under low-oxygen conditions, one-electron reductase enzymes can metabolize the nitro group through a series of reduction steps into nitroso, hydroxylamino, and ultimately amino metabolites. nih.gov This process is inhibited by normal oxygen levels, providing a basis for hypoxia selectivity.
Specifically, research has demonstrated that the non-fluorescent compound 6-nitroquinoline can be enzymatically converted into the highly fluorescent 6-aminoquinoline (B144246) under hypoxic conditions, making it a valuable fluorogenic probe for visualizing hypoxic tumor models or for profiling reductase activity in cell cultures. nih.govnih.gov
Current Research Landscape and Key Academic Challenges Pertaining to this compound
The current research landscape for 6-NQO and related compounds is heavily focused on their application as hypoxia-selective probes and the intricate biochemistry of their metabolic activation. nih.govacs.orgnih.gov A key academic challenge is the complex and often unpredictable nature of their enzymatic metabolism. Different enzyme systems can lead to vastly different products. For example, while the xanthine/xanthine oxidase system converts 6-nitroquinoline to the expected fluorescent product 6-aminoquinoline, the NADPH:cytochrome P450 reductase system metabolizes it into an unexpected and complex fluorescent helicene, pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. nih.govacs.org
This chemical complexity underscores a significant challenge: the need for thorough metabolite identification to understand the precise mechanism of action and to avoid misinterpretation of experimental results. nih.gov The formation of unexpected side products, such as 6-nitroquinolin-2(1H)-one during enzymatic bioreduction, further highlights this challenge. nih.gov
Another hurdle is the development of general and efficient synthetic methods for producing various functionalized quinoline derivatives. researchgate.net Creating a wider library of these compounds would enable more extensive structure-activity relationship studies, potentially leading to the design of more sensitive and specific probes. For in vivo applications, a comprehensive understanding of the biological activities of the parent compound and all its metabolites is required to ensure that the probe itself does not introduce confounding biological effects. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-nitro-1-oxidoquinolin-1-ium | nih.gov |
| Molecular Formula | C₉H₆N₂O₃ | ontosight.ainih.gov |
| Molecular Weight | 190.16 g/mol | nih.gov |
| Appearance | Yellow crystalline solid | ontosight.ai |
| CAS Number | 13675-92-8 | nih.gov |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and DMSO | ontosight.ai |
Table 2: Enzymatic Metabolism of 6-Nitroquinoline Under Hypoxic Conditions
| Enzyme System | Substrate | Key Product(s) | Fluorescence Properties of Product |
| Xanthine/Xanthine Oxidase | 6-Nitroquinoline | 6-Aminoquinoline | Emission maximum at 530 nm |
| NADPH:Cytochrome P450 Reductase | 6-Nitroquinoline | Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide | Emission maxima at 440 and 460 nm |
Structure
3D Structure
Properties
CAS No. |
13675-92-8 |
|---|---|
Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O3/c12-10-5-1-2-7-6-8(11(13)14)3-4-9(7)10/h1-6H |
InChI Key |
FABIKJYANKLSLU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1)[O-] |
Synonyms |
6-nitroquinoline 1-oxide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Nitroquinoline 1 Oxide
Classical and Contemporary Synthetic Routes to 6-Nitroquinoline (B147349) 1-oxide
The synthesis of 6-nitroquinoline 1-oxide is primarily achieved through two main strategies: the direct oxidation of a pre-functionalized quinoline (B57606) ring or the nitration of the quinoline N-oxide precursor. The choice of method often depends on the availability of starting materials and the desired regioselectivity.
Oxidation of Nitroquinolines to this compound (e.g., using m-Chloroperbenzoic Acid)
The most direct and common method for preparing this compound is the N-oxidation of 6-nitroquinoline. This transformation involves the delivery of an oxygen atom to the nitrogen of the quinoline ring. Peroxy acids are powerful oxidizing agents frequently employed for this purpose, with meta-chloroperbenzoic acid (m-CPBA) being a prominent example. masterorganicchemistry.comorganic-chemistry.org
The reaction mechanism involves the electrophilic attack of the peroxy acid's oxygen on the lone pair of electrons of the heterocyclic nitrogen atom. This process is efficient for many N-heterocycles. While specific literature detailing the oxidation of 6-nitroquinoline with m-CPBA is sparse, the methodology is well-established for related structures. For instance, a similar protocol has been successfully applied to the synthesis of 6-bromoquinoline-1-oxide, where 6-bromoquinoline (B19933) is treated with hydrogen peroxide in acetic acid at reflux temperature, yielding the corresponding N-oxide in good yield. researchgate.net This analogous transformation suggests that 6-nitroquinoline would react similarly with a suitable peroxy acid like m-CPBA in a solvent such as dichloromethane (B109758) or chloroform (B151607) to yield this compound.
Table 1: Analogous N-Oxidation of Substituted Quinoline This table is based on a representative example of N-oxidation on a similar quinoline scaffold.
| Starting Material | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |
| 6-bromoquinoline | Hydrogen Peroxide | Acetic Acid | Reflux, 2h | 6-bromoquinoline-1-oxide | 60% | researchgate.net |
Regioselective Nitration Strategies for Quinoline N-Oxides Leading to this compound Derivatives
An alternative synthetic approach is the regioselective nitration of a quinoline N-oxide precursor. However, this route presents significant challenges regarding regiocontrol. The electrophilic aromatic substitution (EAS) on the quinoline N-oxide ring is complex due to the electronic effects of the N-oxide group, which deactivates the pyridine (B92270) ring while activating the benzene (B151609) ring towards electrophilic attack.
Typically, the direct nitration of quinoline 1-oxide under acidic conditions (e.g., with a nitrating mixture of sulfuric and nitric acid) does not favor substitution at the 6-position. Instead, nitration predominantly occurs at the 4-, 5-, and 8-positions. The distribution of these isomers is highly dependent on the reaction conditions, particularly the acidity of the medium. Therefore, obtaining this compound as the major product through this method is not a standard or efficient procedure. Achieving regioselectivity for the 6-position often requires starting with a pre-functionalized molecule, such as an N-protected tetrahydroquinoline, where directing groups can influence the position of nitration before aromatization. researchgate.net
Derivatization Strategies for this compound Analogues
This compound serves as a valuable intermediate for the synthesis of more complex, substituted quinoline derivatives. The presence of the nitro group and the N-oxide moiety provides multiple reaction sites for further chemical transformations.
Substitution Reactions on the Quinoline Ring System of this compound (e.g., Oxidative SNH Alkylamination)
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack, particularly through oxidative nucleophilic substitution of hydrogen (SNH) reactions. A notable example is the oxidative SNH alkylamination, which allows for the introduction of amino substituents at the C-2 position.
This reaction involves treating this compound with various primary or secondary amines in the presence of an oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), in an aqueous dioxane medium. This method provides a direct and efficient pathway to synthesize 2-alkylamino- and 2-dialkylamino-6-nitroquinoline 1-oxide derivatives in moderate to excellent yields. This transformation is considered a type of Chichibabin reaction, occurring under mild conditions.
Table 2: Oxidative SNH Alkylamination of this compound This table presents a selection of amines used in the SNH reaction with this compound and the corresponding product yields.
| Amine | Product | Yield |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)-6-nitroquinoline 1-oxide | 85% |
| Piperidine | 2-(Piperidin-1-yl)-6-nitroquinoline 1-oxide | 82% |
| Morpholine | 2-(Morpholin-4-yl)-6-nitroquinoline 1-oxide | 90% |
| n-Butylamine | 2-(Butylamino)-6-nitroquinoline 1-oxide | 75% |
| Benzylamine | 2-(Benzylamino)-6-nitroquinoline 1-oxide | 68% |
Modification of the N-Oxide Moiety in this compound Derivatives
The N-oxide group itself can be chemically modified, most commonly through deoxygenation. This reaction removes the oxygen atom from the quinoline nitrogen, reverting it to the corresponding 6-nitroquinoline derivative. This transformation is valuable for synthesizing compounds where the N-oxide functionality is no longer required after serving its role as an activating or directing group.
Standard deoxygenation can be accomplished using various reducing agents. Reagents such as phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst) are commonly used for the deoxygenation of aromatic N-oxides. Furthermore, photo-induced deoxygenative reactions have also been reported for quinoline N-oxides. researchgate.net The choice of reagent must consider potential side reactions, such as the reduction of the nitro group. For instance, strong reducing conditions might simultaneously reduce both the N-oxide and the nitro functions. Enzymatic reduction of the N-oxide is also a known transformation. wikipedia.org
Synthesis of Polyfunctionalized this compound Derivatives
The synthesis of polyfunctionalized derivatives involves a combination of reactions targeting different sites on the this compound molecule. By leveraging the reactivity of the quinoline core, the N-oxide, and the nitro group, a diverse array of complex molecules can be constructed.
A typical strategy involves first performing a substitution reaction on the quinoline ring, followed by modification of the nitro group. For example, a 2-amino-substituted this compound, synthesized via the oxidative SNH alkylamination described in section 2.2.1, can undergo subsequent reduction of the C-6 nitro group. Mild reducing agents, such as stannous chloride (SnCl₂), are effective for converting the nitro group to an amino group, yielding a 2,6-diaminoquinoline 1-oxide derivative. nih.govresearchgate.net This stepwise approach allows for the controlled introduction of multiple, distinct functional groups onto the quinoline scaffold, providing access to a wide range of polyfunctionalized compounds.
Reaction Mechanisms of this compound in Organic Synthesis
The presence of the N-oxide functional group in conjunction with the nitro substituent significantly influences the reactivity of the quinoline core. The N-oxide group enhances the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, making it susceptible to nucleophilic attack. This electronic modification is central to the chemical transformations of this compound.
Oxidative Nucleophilic Substitution of Hydrogen (SNH)
A key reaction involving this compound is the Oxidative Nucleophilic Substitution of Hydrogen (SNH). This methodology allows for the direct functionalization of the C2 position. In a notable transformation, this compound reacts with various primary or secondary amines in an aqueous dioxane medium to yield 2-alkylamino and 2-dialkylamino derivatives. researchgate.net The mechanism proceeds via the addition of the amine nucleophile to the electron-deficient C2 position of the quinoline N-oxide ring, followed by oxidation, which re-aromatizes the system and formally replaces a hydrogen atom with the incoming nucleophile. researchgate.net
Deoxygenative C2-Functionalization
Quinoline N-oxides, including the 6-nitro substituted variant, serve as precursors for the synthesis of 2-substituted quinolines through deoxygenative functionalization. These reactions typically involve an activation step, followed by nucleophilic attack and subsequent removal of the N-oxide oxygen.
One such mechanism is the deoxygenative C2-heteroarylation . The reaction is initiated by the nucleophilic attack of the N-oxide oxygen onto an activating agent, such as the sulfonyl group of an N-sulfonyl-1,2,3-triazole. This leads to the formation of a reactive quinolinium intermediate. beilstein-journals.org A triazolyl anion is eliminated and then attacks the highly electrophilic C2-position of the quinoline ring. The resulting intermediate undergoes rearomatization, which involves the transfer of the oxygen atom to the activating agent's sulfur, to afford the desired 2-triazolylquinoline product. beilstein-journals.org This metal-free process is characterized by its high regioselectivity and mild reaction conditions. beilstein-journals.org
Another related transformation is the arylation with arylzinc reagents . This reaction proceeds under transition-metal-free conditions and requires an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). The N-oxide reacts with TFAA to form a highly reactive O-acylated intermediate. This intermediate is then attacked at the C2 position by the arylzinc reagent. Subsequent elimination of the trifluoroacetate (B77799) group and rearomatization yields the 2-arylquinoline. researchgate.net
Table 1: Representative C2-Functionalization Reactions of Quinoline N-Oxides
| Reaction Type | Nucleophile/Reagent | Activating Agent | Product | Key Features |
| Oxidative Alkylamination researchgate.net | Primary/Secondary Amines | Oxidant (e.g., K3[Fe(CN)6]) | 2-Alkylamino-6-nitroquinoline 1-oxide | Direct C-H functionalization |
| Deoxygenative Heteroarylation beilstein-journals.org | N-Tosyl-1,2,3-triazole | (Self-activating) | 2-(1,2,3-Triazolyl)quinoline | Metal-free, mild conditions |
| Deoxygenative Arylation researchgate.net | Arylzinc Reagents | Trifluoroacetic Anhydride (TFAA) | 2-Arylquinoline | Transition-metal-free |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of this compound, green chemistry principles can be applied to both its synthesis (N-oxidation) and its subsequent transformations. The goal is to replace hazardous reagents, reduce waste, and improve energy efficiency. nih.gov
Greener N-Oxidation Methods
Traditional N-oxidation of heteroaromatics often relies on strong peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which can generate stoichiometric waste. Greener alternatives focus on catalytic systems using cleaner oxidants. For instance, molybdenum catalysts activated by aqueous hydrogen peroxide can serve as an efficient system for oxidation reactions, replacing hazardous chromium-based reagents. beyondbenign.org The application of such catalytic systems for the N-oxidation of 6-nitroquinoline would represent a significant improvement in sustainability, as the primary byproduct is water.
Photocatalysis in Transformations of Quinoline N-Oxides
Photocatalysis has emerged as a powerful tool in green organic synthesis, offering reagent-free and highly atom-economical transformations under mild conditions. rsc.org
Visible-Light Mediated Conversion to Quinolin-2(1H)-ones : A notable green transformation for the general class of quinoline N-oxides is their conversion to quinolin-2(1H)-ones using a visible-light photoredox catalyst. This method avoids the need for chemical reagents and produces no undesirable byproducts. rsc.org The proposed mechanism involves the photoexcitation of the catalyst, which then engages in a single-electron transfer (SET) with the quinoline N-oxide. This generates a radical intermediate that undergoes rearrangement to form an oxaziridine, which then isomerizes to the final quinolin-2(1H)-one product.
Photocatalytic Deoxygenation : The removal of the N-oxide group is often a necessary step after the functionalization of the quinoline ring. Green approaches for this deoxygenation step utilize photocatalysis to avoid sacrificial oxophilic reagents like phosphites. For example, a rhenium-based photocatalyst has been shown to efficiently deoxygenate a wide range of N-heterocyclic N-oxides in the presence of water, proceeding under mild irradiation. chemrxiv.org
These photocatalytic methods represent a paradigm shift in the chemistry of quinoline N-oxides, aligning their synthetic utility with the principles of green chemistry.
Table 2: Comparison of Traditional vs. Green Approaches in N-Oxide Chemistry
| Process | Traditional Method | Green Alternative | Advantages of Green Approach |
| N-Oxidation | Stoichiometric peroxy acids (e.g., m-CPBA) | Catalytic oxidation (e.g., Mo-catalyst/H2O2) | Reduced waste, use of a benign oxidant (H2O2), catalytic turnover. beyondbenign.org |
| Transformation | Metal-catalyzed cross-coupling | Visible-light photocatalysis | Avoids expensive/toxic metals, reagent-free, high atom economy, mild conditions. rsc.org |
| Deoxygenation | Stoichiometric phosphites or hydrides | Photocatalytic deoxygenation | Avoids wasteful stoichiometric reagents, mild conditions. chemrxiv.org |
Mechanistic Investigations of 6 Nitroquinoline 1 Oxide Biological Activities in Non Human Systems
Molecular Targets and Interaction Mechanisms of 6-Nitroquinoline (B147349) 1-oxide
6-Nitroquinoline 1-oxide (6-NQO), a potent mutagen and carcinogen, exerts its biological effects through a complex series of metabolic activation steps, leading to interactions with crucial cellular macromolecules. In non-human systems, the primary molecular targets of 6-NQO and its metabolites are DNA and proteins. The interaction with these macromolecules disrupts their normal function, leading to genotoxicity and cytotoxicity. The mechanisms of these interactions involve the formation of covalent adducts, induction of oxidative stress, and modulation of protein function.
The genotoxicity of 6-NQO is primarily attributed to its ability to damage DNA after metabolic activation. The parent compound itself is not reactive towards DNA but is enzymatically reduced in vivo to more reactive intermediates.
The carcinogenic activity of 6-NQO is initiated by the enzymatic reduction of its nitro group to form 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which is considered the proximate carcinogenic metabolite. oup.com Further metabolic activation of 4-HAQO leads to the formation of a highly reactive electrophile, 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO), which can then covalently bind to DNA, forming stable quinoline (B57606) monoadducts. aacrjournals.orgnih.govfrontiersin.org
These DNA adducts are considered to be the primary cause of the mutagenic and genotoxic effects of 6-NQO. wikipedia.org The major targets for adduct formation are the purine bases, guanine and adenine. nih.gov Specifically, three main DNA adducts have been identified in non-human systems:
N-(deoxyguanosin-8-yl)-4AQO (dG-C8-AQO) aacrjournals.org
3-(deoxyguanosin-N2-yl)-4AQO (dG-N2-AQO) aacrjournals.org
3-(deoxyadenosin-N6-yl)-4AQO (dA-N6-AQO) aacrjournals.org
Studies in Escherichia coli and mammalian cells have confirmed that 4-HAQO preferentially reacts with guanine residues in DNA, with a lesser but significant reaction with adenine. nih.gov Pyrimidine bases are not significant targets for adduct formation. nih.gov Research in chick embryos has shown that the amount of DNA-bound 4-HAQO reaches a maximum level within a few hours of administration. nih.gov
| Metabolite | DNA Adduct | Target Base and Position | Organism/System Studied |
|---|---|---|---|
| 4-Acetoxyaminoquinoline-1-oxide (Ac-4HAQO) | N-(deoxyguanosin-8-yl)-4AQO | Guanine (C8) | Mammalian cells aacrjournals.org |
| 4-Acetoxyaminoquinoline-1-oxide (Ac-4HAQO) | 3-(deoxyguanosin-N2-yl)-4AQO | Guanine (N2) | Mammalian cells aacrjournals.org |
| 4-Acetoxyaminoquinoline-1-oxide (Ac-4HAQO) | 3-(deoxyadenosin-N6-yl)-4AQO | Adenine (N6) | Mammalian cells aacrjournals.org |
| 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Guanine adducts | Guanine | Escherichia coli, Mammalian cells nih.gov |
| 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Adenine adducts | Adenine | Escherichia coli, Mammalian cells nih.gov |
In addition to forming covalent adducts, 6-NQO and its metabolites can induce oxidative stress, leading to oxidative DNA damage. This occurs through the production of reactive oxygen species (ROS) that are generated during the enzymatic reduction of the nitro group of 6-NQO. wikipedia.org These ROS can then interact with DNA, causing damage to the bases and the sugar-phosphate backbone.
A major product of oxidative DNA damage induced by 6-NQO is 8-hydroxydeoxyguanosine (8OHdG) . oup.com The formation of 8OHdG is significant because it is a mutagenic lesion that can lead to G:C to T:A transversion mutations if not repaired before DNA replication. oup.com Studies in E. coli have shown that mutant strains deficient in superoxide (B77818) dismutase or oxidative repair enzymes are hypersensitive to the killing effects of 6-NQO, highlighting the role of oxidative stress in its toxicity. oup.com
The generation of ROS and subsequent oxidative DNA damage is a crucial aspect of the genotoxicity of 6-NQO, contributing to its mutagenic and carcinogenic properties. wikipedia.org
| Mechanism | Key Reactive Species | Major Oxidative Lesion | Biological Consequence | Organism/System Studied |
|---|---|---|---|---|
| Enzymatic reduction of the nitro group | Reactive Oxygen Species (ROS) | 8-hydroxydeoxyguanosine (8OHdG) | G:C to T:A transversion mutations | Ehrlich ascites cells, Calf thymus DNA oup.com |
| Induction of superoxide response gene (soxS) | Superoxide radicals | Not specified | Hypersensitivity to killing | Escherichia coli oup.com |
Exposure to 6-NQO can lead to the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA of non-human organisms. nih.govfrontiersin.org These breaks can arise either directly from the action of reactive oxygen species on the DNA backbone or as a consequence of the cellular processing of other DNA lesions, such as adducts.
| Type of DNA Damage | Proposed Mechanism | Mediating Factor | Organism/System Studied |
|---|---|---|---|
| Single-Strand Breaks (SSBs) | Trapping of Topoisomerase I-DNA cleavage complexes (Top1cc) | 6-NQO metabolites forming DNA adducts | Yeast, Human cell lines (in vitro) aacrjournals.org |
| Single-Strand Breaks (SSBs) | Oxidative damage from Reactive Oxygen Species (ROS) | Enzymatic reduction of 6-NQO | General observation in various systems aacrjournals.orgnih.gov |
| Double-Strand Breaks (DSBs) | Conversion of SSBs or replication fork collapse at sites of damage | Cellular DNA repair and replication processes | General observation in various systems nih.gov |
The interaction of 6-NQO and its metabolites with DNA may also involve non-covalent interactions, such as intercalation. Intercalation is the insertion of a planar molecule between the base pairs of the DNA double helix. While the primary mode of DNA damage by 6-NQO is through covalent adduct formation, it has been proposed that an initial, weaker intercalative interaction may facilitate the subsequent covalent binding. nih.gov
This model suggests that the planar quinoline ring structure of 6-NQO metabolites can slide into the space between DNA base pairs, which then aligns the reactive sites on the metabolite with the adjacent nucleobases, promoting the formation of covalent adducts. nih.gov However, there is no strong evidence to suggest that 6-NQO or its derivatives act as classical intercalators that solely bind non-covalently and cause significant structural distortions to the DNA in the absence of covalent bond formation. The intercalative-like binding is likely a transient step that precedes the more stable and damaging covalent modification of the DNA.
In addition to DNA, proteins are also significant molecular targets for the reactive metabolites of 6-NQO in non-human systems. Both 6-NQO and its reduced metabolite, 4-HAQO, can bind covalently to cellular macromolecules, including proteins. wikipedia.org This binding can alter the structure and function of the proteins, contributing to the cytotoxic effects of the compound.
One of the key protein targets identified is topoisomerase I . As mentioned previously, the DNA adducts formed by 6-NQO metabolites can trap topoisomerase I in a covalent complex with DNA, effectively modulating its enzymatic activity and leading to the accumulation of DNA strand breaks. aacrjournals.org
Furthermore, the reactive intermediates of 6-NQO can form conjugates with glutathione (GSH), a critical molecule in cellular detoxification. The formation of GSH-4NQO conjugates is a detoxification pathway that facilitates the removal of the carcinogen from the cell. oup.com This interaction, while a protective mechanism, also depletes the cellular levels of GSH, which can impair the cell's ability to handle oxidative stress and potentially enhance the formation of oxidative DNA damage. oup.com
| Target Protein/Molecule | Metabolite | Type of Interaction | Functional Consequence | Organism/System Studied |
|---|---|---|---|---|
| Topoisomerase I | Active metabolites of 6-NQO | Modulation via DNA adducts trapping the enzyme | Formation of irreversible Topoisomerase I-DNA cleavage complexes, leading to DNA strand breaks | Yeast, Human cell lines (in vitro) aacrjournals.org |
| Glutathione (GSH) | This compound | Covalent conjugation | Detoxification of 6-NQO; depletion of cellular GSH levels, potentially increasing oxidative stress | In vitro studies oup.com |
Protein Binding and Modulation by this compound (Non-Human Specific)
Interaction with DNA-Binding Proteins and Enzymes (e.g., Topoisomerases)
4-Nitroquinoline 1-oxide (4-NQO) has been shown to interact with crucial nuclear enzymes, notably DNA topoisomerase I. wikipedia.org This interaction is not direct; rather, it is mediated by the DNA damage induced by 4-NQO's metabolites. nih.gov The compound is an effective inducer of cellular topoisomerase I-DNA cleavage complexes (Top1cc). nih.govaacrjournals.org Unlike direct topoisomerase inhibitors such as camptothecin, 4-NQO does not trap Top1cc in cell-free biochemical assays. nih.gov Instead, it is proposed that the active metabolites of 4-NQO form DNA adducts, and these lesions then trap the topoisomerase I enzyme as it performs its function on the DNA strand. nih.gov
The formation of these cleavage complexes is dependent on both time and concentration. aacrjournals.org For instance, in human colon carcinoma cells, Top1cc were readily detectable after one hour of exposure to 4-NQO concentrations above 10 μmol/L. aacrjournals.org These stabilized Top1cc can be converted into irreversible, protein-linked DNA single-strand breaks when cellular processes like replication collide with them. aacrjournals.orgnih.gov The formation of these complexes is a key part of 4-NQO's cytotoxicity, as demonstrated by the fact that cells with reduced topoisomerase I expression show resistance to 4-NQO. nih.govaacrjournals.org
Enzymatic Biotransformation Pathways of 4-Nitroquinoline 1-oxide (e.g., Reductase-Mediated Activation)
The biological activity of 4-NQO is contingent upon its metabolic activation within the cell. nih.gov The primary pathway involves the enzymatic reduction of its nitro group. oup.comnih.gov This process is carried out by one-electron reductases. nih.gov The key metabolite, and presumed ultimate carcinogen, is the four-electron reduction product, 4-hydroxyaminoquinoline 1-oxide (4HAQO). oup.comnih.govaacrjournals.org This highly reactive intermediate can then be further metabolized to an electrophilic reactant, which covalently binds to DNA. oup.com
| Metabolic Step | Enzyme/System | Key Metabolite(s) | Biological Consequence |
|---|---|---|---|
| Initial Reduction | One-electron reductases (e.g., Xanthine Oxidase, DT Diaphorase) nih.govaacrjournals.orgnih.gov | 4-hydroxyaminoquinoline 1-oxide (4HAQO) oup.comnih.gov | Generation of the primary reactive metabolite. |
| Further Activation | Seryl-tRNA synthetase | Selyl-4HAQO oup.com | Formation of a highly electrophilic reactant. |
| Side Reactions | Redox cycling | Reactive Oxygen Species (ROS) wikipedia.orgfrontiersin.org | Induction of oxidative stress. |
Cellular Responses to 4-Nitroquinoline 1-oxide in Non-Human Organisms (e.g., Microbial, Fungal, Animal Models)
In various non-human biological systems, 4-NQO elicits a range of cellular responses, primarily linked to its ability to damage DNA and induce oxidative stress. nih.govnih.gov It has been widely used in experimental models, from bacteria and fungi to animal systems, to study carcinogenesis, DNA repair, and mutagenesis. nih.govtaylorandfrancis.com Animal models, such as mice treated with 4-NQO, are frequently used to simulate the stages of oral carcinogenesis, mirroring the progression seen in humans. frontiersin.orgnih.gov In microorganisms like Escherichia coli and the fungus Aspergillus nidulans, 4-NQO is a potent mutagen used for genetic screens. oup.comnih.gov
Mechanisms of Antimicrobial Activity of this compound
The antimicrobial activity of nitroaromatic compounds like 4-NQO stems from their reductive bioactivation. mdpi.com This process, carried out by microbial nitroreductases, generates reactive intermediates that are toxic to the cell. mdpi.com The resulting nitroso and hydroxylamino metabolites can lead to the production of nitric oxide (NO) and other reactive nitrogen species. nih.govsemanticscholar.org These reactive molecules can damage a wide array of cellular components, including DNA, proteins, and lipids. Furthermore, the generation of these intermediates can induce significant oxidative stress, overwhelming the microbial cell's defense mechanisms. nih.gov The mechanism is therefore twofold: direct damage from reactive metabolites and indirect damage via the induction of a severe oxidative stress response.
Cellular Stress Responses Induced by 4-Nitroquinoline 1-oxide (e.g., Oxidative Stress)
A primary cellular response to 4-NQO exposure is the induction of potent oxidative stress. nih.gov This is thought to arise from the enzymatic reduction of its nitro group, which generates reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. wikipedia.orgnih.govresearchgate.net The production of ROS by 4-NQO has been confirmed in various cell types, including normal human fibroblasts. oup.comsemanticscholar.org
This surge in ROS leads to significant cellular damage, particularly oxidative damage to DNA. oup.com A key biomarker of this damage is the formation of 8-hydroxydeoxyguanosine (8OHdG), a mutagenic lesion that results from the oxidation of guanine bases in DNA. wikipedia.orgoup.com Studies have shown a dose-dependent increase in 8OHdG levels in cells treated with 4-NQO. oup.com Concurrently, 4-NQO depletes the cell's natural antioxidant defenses, such as the levels of intracellular glutathione (GSH). nih.govsemanticscholar.org This imbalance between the production of ROS and the capacity of the cell's antioxidant systems to neutralize them contributes significantly to the genotoxicity of 4-NQO. nih.gov
Mutagenic Spectrum and Genetic Alterations Induced by 4-Nitroquinoline 1-oxide (e.g., in Bacteria, Fungi, Animal Cells)
4-NQO is a powerful mutagen that induces a characteristic spectrum of genetic alterations across different organisms. nih.govnih.gov Its mutagenicity is primarily caused by its metabolite, 4HAQO, which forms stable, bulky covalent adducts with purine bases in DNA. nih.govfrontiersin.org The main adducts are formed at the C8 and N2 positions of guanine and the N6 position of deoxyadenosine. nih.govfrontiersin.org
Early studies in bacteria and yeast identified 4-NQO as a guanine-specific mutagen, causing mainly G to A transitions. nih.govnih.gov However, more comprehensive analyses using whole-genome sequencing in the fungus Aspergillus nidulans revealed a broader spectrum. nih.gov While there is a strong preference for targeting guanine (19-fold higher than adenine), substitutions at adenine residues also occur. nih.gov The predominant mutation observed is the transversion of guanine to pyrimidine bases (G to T or G to C). nih.gov Specifically, the formation of 8OHdG lesions from oxidative damage can lead to G:C to T:A transversions if left unrepaired before DNA replication. wikipedia.orgfrontiersin.org In animal cells, 4-NQO is known to induce single-strand DNA breaks and DNA-protein crosslinks, contributing to its clastogenic (chromosome-breaking) and mutagenic profile. nih.govfrontiersin.org
| Organism/System | Primary DNA Adducts | Predominant Mutation Types | Reference(s) |
|---|---|---|---|
| Bacteria (E. coli) | Guanine adducts | G to A transitions, G to Pyr transversions | nih.govnih.gov |
| Fungi (Aspergillus nidulans) | Guanine and Adenine adducts | Substitutions at both G and A (19-fold preference for G) | nih.gov |
| Animal Cells | dG-C8-AQO, dG-N2-AQO, dA-N6-AQO | G:C to T:A transversions | wikipedia.orgnih.govfrontiersin.org |
Chromatin Remodeling and Cell Division Perturbations in Response to 4-Nitroquinoline 1-oxide in Model Organisms
Exposure to 4-NQO can perturb fundamental cellular processes, including chromatin structure and cell division. wikipedia.org In the model organism yeast (Saccharomyces cerevisiae), studies have shown that 4-NQO affects pathways involved in chromatin remodeling, DNA damage repair, and cell division. wikipedia.org Chromatin remodelers are enzymes that restructure nucleosomes to regulate access to DNA for processes like transcription and repair. nih.gov While the precise mechanism of 4-NQO's effect on these remodelers is not fully detailed, it is likely an indirect consequence of the extensive DNA damage it causes. The formation of bulky DNA adducts and strand breaks necessitates the recruitment of DNA repair machinery, a process that inherently involves the dynamic remodeling of chromatin to access the damaged sites. spandidos-publications.com The cellular response to this damage also involves the activation of cell cycle checkpoints, which can delay or arrest cell division to allow time for repair, thus explaining the observed perturbations in cell division. spandidos-publications.com
Biochemical Pathways Affected by this compound (Non-Human Specific)
Direct studies detailing the specific effects of this compound on glycolysis and AMP-activated protein kinase (AMPK) pathways in non-human systems are not extensively documented in current literature. However, significant research on its potent carcinogenic isomer, 4-Nitroquinoline 1-oxide (4NQO), provides valuable insights into how this class of compounds can perturb key metabolic pathways. In a well-established F344 rat model of oral carcinogenesis, 4NQO exposure was found to modulate both glycolysis and AMPK signaling pathways nih.gov.
Transcriptome analysis of rat tongue tissue following 4NQO exposure revealed a significant downregulation of several key glycolytic enzymes. This suggests that a crucial mechanism of action for nitroquinoline 1-oxide compounds involves the disruption of glucose metabolism nih.gov. The perturbation of these metabolic pathways is considered a key element in the compound's biological activity.
Furthermore, the study demonstrated that dietary administration of black raspberries, known for their chemopreventive properties, could counteract these effects by downregulating the expression of essential genes associated with the AMPK pathway that were presumably altered by 4NQO nih.gov. Given that AMPK is a central regulator of cellular energy homeostasis, its modulation by 4NQO points to a profound impact on cellular metabolic processes nih.gov. The specific glycolytic enzymes and AMPK pathway genes affected in the 4NQO-exposed rat model are detailed below.
| Pathway | Gene/Enzyme | Effect Observed in 4NQO-Exposed Rats (Counteracted by Chemopreventive Agent) |
|---|---|---|
| Glycolysis | Aldoa, Aldoc (Aldolase) | Downregulated |
| Glycolysis | Hk2 (Hexokinase 2) | Downregulated |
| Glycolysis | Tpi1 (Triose phosphate isomerase 1) | Downregulated |
| Glycolysis | Pgam2 (Phosphoglycerate mutase 2) | Downregulated |
| Glycolysis | Pfkm, Pfkl (Phosphofructokinases) | Downregulated |
| Glycolysis | Pkm2 (Pyruvate kinase, muscle) | Downregulated |
| Glycolysis | Eno3 (Enolase 3) | Downregulated |
| PKA-AMPK Pathway | Prkaa2 (Protein kinase AMP-activated catalytic subunit alpha 2) | Downregulated |
| PKA-AMPK Pathway | Pde4a, Pde10a (Phosphodiesterase) | Downregulated |
| PKA-AMPK Pathway | Ywhag (14-3-3 protein gamma) | Downregulated |
| PKA-AMPK Pathway | Crebbp (CREB binding protein) | Downregulated |
This table summarizes the downregulation of key genes in the Glycolysis and AMPK pathways in F344 rats exposed to the carcinogen 4-Nitroquinoline 1-oxide, as identified through RNA-Seq transcriptome analysis. Data sourced from nih.gov.
Structure-Activity Relationship (SAR) Studies for this compound Analogues in Biological Contexts (Non-Human Specific)
Structure-activity relationship (SAR) studies explore how a molecule's chemical structure influences its biological activity oncodesign-services.comcollaborativedrug.com. For nitroquinoline derivatives, SAR studies have been crucial in understanding the impact of substituent placement and functional group modifications on their biological effects.
A key area of investigation has been the influence of the nitro group's position on the quinoline ring. A biochemical comparison of 8-hydroxy-6-nitroquinoline with its well-known regioisomer, nitroxoline (8-hydroxy-5-nitroquinoline), revealed substantially different biological activities. The study determined that the position of the nitro group and the saturation of the pyridine (B92270) ring significantly affect antibacterial activity and enzyme inhibition, highlighting a clear structure-activity relationship nih.govsrce.hr. While nitroxoline is an established antimicrobial, its 6-nitro isomer was found to have diminished pharmacological activities in most assays, though some new analogues proved to be better inhibitors of specific enzymes like cathepsin B or methionine aminopeptidases compared to the parent compound srce.hr.
Another study investigated the cytotoxicity of a series of functionalized quinoline derivatives, starting from 7-methylquinoline and proceeding to more complex nitro-substituted analogues, against human epithelial colorectal carcinoma (Caco-2) cells. The research demonstrated a clear trend where sequential modifications to the quinoline scaffold led to significant changes in cytotoxicity. The introduction of a nitro group at the 8-position of 7-methylquinoline increased its toxicity. Subsequent modifications, including the addition of a dimethylamino ethenyl group and its oxidation to an aldehyde, further enhanced the cytotoxic effects, as shown by decreasing IC₅₀ values brieflands.com. This progression illustrates a direct SAR where specific functionalizations of the nitroquinoline core systematically increase its cytotoxic potential in this non-human cell line model.
| Compound | Structural Modification | IC₅₀ (µM) vs. Caco-2 Cells |
|---|---|---|
| 7-methyl-8-nitro-quinoline | Introduction of nitro group | 1.87 |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Addition of a dimethylamino ethenyl side chain | 0.93 |
| 8-nitro-7-quinolinecarbaldehyde | Oxidation of the side chain to an aldehyde | 0.53 |
| 8-Amino-7-quinolinecarbaldehyde | Reduction of the nitro group to an amino group | 1.14 |
This table presents the IC₅₀ values of several 8-nitroquinoline derivatives against the Caco-2 cell line, demonstrating the structure-activity relationship where specific modifications to the quinoline core alter its cytotoxicity. Data sourced from brieflands.com.
These studies underscore the principle that minor structural alterations to the nitroquinoline framework, such as the position of the nitro group or the addition of other functional groups, can lead to profound differences in biological and cytotoxic activities.
Advanced Analytical and Spectroscopic Characterization of 6 Nitroquinoline 1 Oxide
Chromatographic Techniques for 6-Nitroquinoline (B147349) 1-oxide Analysis
Chromatographic methods provide the resolving power necessary to separate 6-Nitroquinoline 1-oxide from complex matrices and to distinguish it from its various metabolic products.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a cornerstone technique for the analysis of quinoline (B57606) derivatives and their metabolites. nih.govphenomenex.com While specific literature detailing the HPLC analysis of this compound is limited, methods developed for the closely related 6-nitroquinoline and other isomers like 4-Nitroquinoline 1-oxide provide a robust framework. nih.govtandfonline.comresearchgate.netsielc.com
Research on the enzymatic metabolism of 6-nitroquinoline (the parent compound of this compound) demonstrates the utility of reverse-phase HPLC for separating key metabolites. nih.gov In these studies, a C18 column is typically employed with a gradient elution system. A common mobile phase consists of an aqueous component (e.g., water with 0.1% acetic acid) and an organic modifier (e.g., acetonitrile (B52724) with 0.1% formic acid). nih.gov The gradient starts with a high concentration of the aqueous phase, which is gradually decreased as the acetonitrile concentration increases, allowing for the elution of compounds with increasing hydrophobicity. nih.gov This methodology effectively separates the parent compound from its more polar reduced metabolites. nih.gov
Metabolites identified through such LC-MS methods include key transformation products that are relevant to the metabolic pathways of this compound. nih.gov
| Metabolite | Retention Time (Approx.) | Molecular Ion [M+H]⁺ (m/z) |
| 6-Aminoquinoline (B144246) | 2.5 min | 145 |
| 6,6'-Azoxyquinoline | 13 min | 301 |
| 6-Hydroxylaminoquinoline | - | - |
| 6-Nitrosoquinoline | - | - |
Table 1. Metabolites of 6-nitroquinoline identified using HPLC-MS analysis. Data derived from studies on the enzymatic reduction of 6-nitroquinoline. nih.gov Note: Not all intermediates are stable enough for chromatographic detection.
Detection is commonly performed using UV absorbance, for instance at 254 nm, where the quinoline ring system exhibits strong absorption. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. core.ac.uknih.gov The direct analysis of this compound and its expected polar metabolites (such as amino and hydroxylamino derivatives) by GC-MS is challenging due to their low volatility and potential thermal instability. researchgate.net Therefore, chemical derivatization is a necessary prerequisite to convert these polar functional groups into more volatile and thermally stable moieties.
Common derivatization strategies for compounds containing -OH and -NH2 groups include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). peerj.com This process replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte for successful separation on a GC column. mdpi.com
While specific GC-MS methods for the metabolites of this compound are not extensively documented, the established protocols for analyzing related biological molecules serve as a valuable reference. nih.govmdpi.com The typical workflow involves extraction of the metabolites from a biological matrix, followed by evaporation of the solvent and the two-step derivatization process before injection into the GC-MS system. peerj.com
| Derivatization Step | Reagent | Conditions | Purpose |
| 1. Oximation | Methoxyamine in Pyridine (B92270) | Incubation at 30-60 °C | Protects keto-groups and prevents tautomerization. |
| 2. Silylation | BSTFA with 1% TMCS | Incubation at 70 °C | Replaces active protons on hydroxyl and amine groups with volatile TMS groups. |
Table 2. A general two-step derivatization procedure often required for the GC-MS analysis of polar metabolites. peerj.com
Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for identifying the chemical structures of its transformation products.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Detailed ¹H and ¹³C NMR spectral data have been reported for this compound, allowing for unambiguous assignment of all proton and carbon signals. jst.go.jp The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). jst.go.jp The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the N-oxide functionality, which deshield adjacent protons and carbons. jst.go.jptsijournals.com
¹H NMR Spectroscopy: The proton spectrum shows distinct signals for each of the six aromatic protons. The N-oxide group strongly deshields the proton at the C2 position, causing it to resonate at a significantly downfield chemical shift. jst.go.jp
| Proton | Chemical Shift (δ, ppm) |
| H-2 | 8.80 |
| H-3 | 7.42 |
| H-4 | 8.16 |
| H-5 | 9.53 |
| H-7 | 8.28 |
| H-8 | 7.74 |
Table 3. ¹H NMR chemical shifts for this compound in CDCl₃. jst.go.jp
¹³C NMR Spectroscopy: The carbon spectrum provides information on the electronic environment of each carbon atom in the molecule. The carbons directly attached to the nitrogen (C8a) and the nitro group (C6) are significantly affected, as are the carbons ortho and para to these substituents. jst.go.jphw.ac.uk
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 136.6 |
| C-3 | 120.7 |
| C-4 | 129.5 |
| C-4a | 125.7 |
| C-5 | 123.6 |
| C-6 | 146.4 |
| C-7 | 128.2 |
| C-8 | 129.9 |
| C-8a | 145.3 |
Table 4. ¹³C NMR chemical shifts for this compound in CDCl₃. jst.go.jpnih.gov
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of its fragmentation patterns. miamioh.edu For this compound (Molecular Weight: 190.16 g/mol ), the mass spectrum reveals characteristic fragmentation pathways. nih.gov
A primary and diagnostic fragmentation for N-oxides is the loss of an oxygen atom (16 amu) from the molecular ion. cdnsciencepub.com The resulting radical cation at m/z 174 corresponds to 6-nitroquinoline. nist.gov Subsequent fragmentation of this ion follows patterns typical for nitroaromatic compounds, including the loss of NO₂ (46 amu) to yield an ion at m/z 128, and the loss of NO (30 amu) followed by CO (28 amu). nist.govresearchgate.net
| m/z | Proposed Fragment | Formula | Fragmentation Pathway |
| 190 | [M]⁺ | [C₉H₆N₂O₃]⁺ | Molecular Ion |
| 174 | [M-O]⁺ | [C₉H₆N₂O₂]⁺ | Loss of N-oxide oxygen |
| 144 | [M-NO₂]⁺ | [C₉H₆N]⁺ | Loss of nitro group |
| 128 | [M-O-NO₂]⁺ | [C₉H₆N]⁺ | Loss of O, then NO₂ |
| 116 | [C₈H₆N]⁺ | [C₈H₆N]⁺ | Loss of HCN from m/z 144 |
| 102 | [C₈H₆]⁺ | [C₈H₆]⁺ | Loss of N₂ from m/z 128 |
Table 5. Proposed key fragments in the electron ionization mass spectrum of this compound based on known fragmentation patterns of N-oxides and nitroquinolines. cdnsciencepub.comnist.gov
Analysis of transformation products, such as 6-aminoquinoline 1-oxide, would show a molecular ion corresponding to its mass and different fragmentation patterns dominated by the amine functionality.
UV-Vis and IR spectroscopy provide complementary information regarding the electronic transitions and vibrational modes of the molecule, respectively.
UV-Vis Spectroscopy: The UV-Vis spectrum of quinoline derivatives is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π→π* transitions within the aromatic system. researchgate.net The presence of the nitro group and the N-oxide functionality acts as auxochromes, causing a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted quinoline. researchgate.net
| Wavelength (λmax) | Solvent | Electronic Transition |
| ~270-290 nm | Ethanol (B145695) | π→π |
| ~350-380 nm | Ethanol | π→π (charge-transfer character) |
Table 6. Typical UV-Vis absorption maxima for nitroquinoline derivatives in a polar solvent like ethanol. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. The most prominent peaks are those associated with the nitro (NO₂) group and the N-oxide (N→O) bond.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1520-1540 | Asymmetric Stretching | Aromatic Nitro (NO₂) |
| ~1340-1360 | Symmetric Stretching | Aromatic Nitro (NO₂) |
| ~1250-1300 | Stretching | N-Oxide (N→O) |
| ~1600, ~1480 | C=C Stretching | Aromatic Ring |
| ~3000-3100 | C-H Stretching | Aromatic Ring |
Table 7. Characteristic infrared absorption frequencies for this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, known as paramagnetic species. nih.gov This makes it an invaluable tool for the direct detection and characterization of free radicals, which are often short-lived intermediates in chemical and biological reactions. mdpi.comnih.gov The metabolism of nitroaromatic compounds, such as this compound, is known to proceed through reductive pathways that can generate radical intermediates.
The initial step in the bioreduction of a nitroaromatic compound is typically a one-electron reduction to form a nitro radical anion. While these radicals are often too transient for direct observation in biological systems, EPR spectroscopy can be employed to study them. wikipedia.org For very short-lived and low-concentration radicals, a technique called "spin trapping" is utilized. mdpi.comresearchgate.net This method involves using a "spin trap," such as a nitrone or nitroso compound, which reacts with the transient radical to form a more stable paramagnetic spin adduct. mdpi.com This adduct accumulates to a concentration detectable by EPR, and the spectral characteristics of the adduct can be used to identify the original, short-lived radical. mdpi.comresearchgate.net
In the context of this compound, EPR could be applied to detect the nitro anion radical formed during its enzymatic reduction. Furthermore, the redox cycling of nitroaromatic compounds can produce reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydroxyl (•OH) radicals. nih.gov EPR spin trapping is a primary method for detecting these ROS, providing insight into the mechanisms of oxidative stress induced by such compounds. mdpi.comljmu.ac.uk
Fluorescence Spectroscopy for this compound Biotransformation Products
Fluorescence spectroscopy is a highly sensitive analytical technique used to study the biotransformation of molecules. While this compound and its parent compound, 6-nitroquinoline, are not fluorescent, their metabolic products formed under specific conditions can be highly fluorescent, allowing for real-time monitoring of their enzymatic conversion. acs.org
Research has demonstrated that under hypoxic (low oxygen) conditions, 6-nitroquinoline is converted into fluorescent metabolites by one-electron reducing enzymes. acs.orgnih.govnih.gov The identity of the fluorescent product depends on the specific enzyme system involved.
When incubated with the xanthine/xanthine oxidase enzyme system under anaerobic conditions, 6-nitroquinoline is reduced to the highly fluorescent 6-aminoquinoline. acs.org This conversion results in a significant increase in fluorescence emission. acs.org The intermediate in this process, 6-hydroxylaminoquinoline, is also fluorescent and is further reduced to 6-aminoquinoline under hypoxic conditions. acs.org
In a different enzymatic system using NADPH:cytochrome P450 reductase, the hypoxic metabolism of 6-nitroquinoline yields a different, structurally complex fluorescent product. nih.govnih.gov Instead of the expected 6-aminoquinoline, the major fluorescent product was identified as an azoxy-helicene, pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. nih.govnih.gov This transformation involves an unusual biaryl bond formation under reductive conditions and results in a very large increase in fluorescence intensity. nih.govnih.gov
| Enzyme System | Biotransformation Product | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reported Fluorescence Increase |
|---|---|---|---|---|
| Xanthine/Xanthine Oxidase | 6-Aminoquinoline | 340 nm | 530 nm | 12-fold acs.org |
| NADPH:Cytochrome P450 Reductase | Pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide | 307 nm | 445 nm | 63-fold nih.govnih.gov |
X-ray Crystallography and Solid-State Structural Studies of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and crystallographic parameters, which are essential for understanding a molecule's structure and function. nih.gov
While specific crystallographic data for this compound is not detailed in the available literature, a structural study has been performed on the closely related derivative, 6-bromo-5-nitroquinoline-1-oxide. researchgate.net The analysis of this analogue provides valuable insight into the solid-state conformation and packing of this class of compounds. The structure of 6-bromo-5-nitroquinoline-1-oxide was determined by X-ray diffraction analysis, revealing its crystal system and unit cell dimensions. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic researchgate.net |
| Unit Cell Parameter (a) | 13.6694(13) Å researchgate.net |
| Unit Cell Parameter (b) | 9.6036(10) Å researchgate.net |
| Unit Cell Parameter (c) | 14.1177(16) Å researchgate.net |
| Molecules per Unit Cell (Z) | 8 researchgate.net |
| Calculated Density (Dx) | 1.929 mg/m³ researchgate.net |
Electrochemical Analysis of this compound
Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating the redox properties of molecules. For nitroaromatic compounds, these techniques provide detailed information about the mechanism, potential, and electron stoichiometry of the nitro group reduction, which is central to their biological activity.
Studies on the electrochemical behavior of the isomeric compound 5-nitroquinoline (B147367) using a carbon film electrode have elucidated the key reductive pathways. researchgate.net The primary electrochemical process observed is the reduction of the nitro group (–NO₂) to a hydroxylamino group (–NHOH). researchgate.net This is a multi-electron, multi-proton process, and its potential is highly dependent on the pH of the medium. researchgate.net In acidic to neutral solutions, this is typically a four-electron, four-proton reduction. researchgate.net At more negative potentials, a second reduction process corresponding to the two-electron reduction of the quinoline ring system to dihydroquinoline can be observed. researchgate.net Given the structural similarity, the electrochemical behavior of this compound is expected to follow a similar pattern, dominated by the pH-dependent reduction of its nitro group.
| Electrochemical Process | Description and Key Findings |
|---|---|
| Nitro Group Reduction | A four-electron, four-proton reduction of the nitro group to a hydroxylamino group (Q-NO₂ + 4e⁻ + 4H⁺ → Q-NHOH + H₂O). The peak potential (Ep) is pH-dependent. researchgate.net |
| Quinoline Ring Reduction | A two-electron reduction of the quinoline ring to dihydroquinoline, occurring at more negative potentials than the nitro group reduction. researchgate.net |
Computational and Theoretical Investigations of 6 Nitroquinoline 1 Oxide
Quantum Chemical Calculations for 6-Nitroquinoline (B147349) 1-oxide Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the properties of molecules like 6-Nitroquinoline 1-oxide. These in silico methods provide insights into molecular geometry, reactivity, and spectroscopic characteristics at an atomic level.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For this compound and its analogues, DFT calculations are employed to determine its optimized molecular geometry, electronic properties, and reactivity descriptors. nih.govresearchgate.net Studies on related quinoline (B57606) N-oxide derivatives often utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule. Furthermore, DFT is used to compute the distribution of electron density, which is crucial for identifying electrophilic and nucleophilic sites within the molecule and predicting its interaction with other chemical species. nih.gov The method also forms the basis for calculating other properties, including vibrational frequencies and thermodynamic parameters. researchgate.net
Table 1: Representative Output from DFT Geometric Optimization of a Quinoline Derivative Note: This table illustrates typical data obtained from DFT calculations for a related molecule, 6-bromo-5-nitroquinoline-1-oxide, as a reference for the type of information generated for this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | N1-O1 | 1.27 Å |
| Bond Length | C6-N2 | 1.47 Å |
| Bond Angle | C5-C6-C7 | 121.5° |
| Dihedral Angle | C4-C9-C8-C7 | 0.5° |
Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netscirp.org
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that it can be easily excited. nih.gov For this compound, analysis of the HOMO and LUMO energy levels helps to explain the charge transfer interactions that occur within the molecule, which are often responsible for its biological activity. scirp.org These calculations are typically performed using the results from DFT optimizations. researchgate.net
Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis Note: This table presents the typical quantum chemical parameters derived from HOMO-LUMO calculations.
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.
UV-Vis Spectra: The prediction of electronic absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies (corresponding to absorption maxima, λmax) and oscillator strengths (corresponding to absorption intensity). nih.gov By simulating the UV-Vis spectrum, researchers can understand the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. scirp.org
NMR Spectra: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants are invaluable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to predict 1H and 13C NMR spectra. researchgate.net Comparing the calculated chemical shifts with experimental values can confirm the proposed structure of this compound or its derivatives. github.io
Table 3: Example of Predicted vs. Experimental Spectroscopic Data Note: This table illustrates how theoretical predictions are compared with experimental findings.
| Spectrum | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| UV-Vis | λmax (nm) | (TD-DFT calculation) | (Spectrophotometer reading) |
| 13C NMR | δ C-5 (ppm) | (GIAO-DFT calculation) | (NMR spectrometer reading) |
| 1H NMR | δ H-2 (ppm) | (GIAO-DFT calculation) | (NMR spectrometer reading) |
Quantum chemical calculations can be used to predict the thermodynamic properties of this compound by analyzing its vibrational frequencies, which are also computed using methods like DFT. researchgate.net These calculations provide access to key thermodynamic functions at a given temperature, typically the standard state of 298.15 K.
The primary properties calculated include:
Standard Enthalpy of Formation (ΔHf°): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.
Standard Gibbs Free Energy of Formation (ΔGf°): The change in free energy that accompanies the formation of one mole of a substance from its constituent elements in their standard states.
Entropy (S°): A measure of the randomness or disorder of the molecule.
Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree. nist.gov
These computed values are essential for predicting the spontaneity of reactions involving this compound and understanding its stability. researchgate.net
Table 4: Calculated Thermodynamic Parameters for a Molecule at 298.15 K Note: This table shows a typical output of thermodynamic properties from a computational frequency analysis.
| Thermodynamic Property | Symbol | Typical Units |
|---|---|---|
| Standard Enthalpy of Formation | ΔHf° | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔGf° | kJ/mol |
| Entropy | S° | J/(mol·K) |
| Constant Volume Heat Capacity | Cv | J/(mol·K) |
Molecular Dynamics Simulations of this compound Interactions (e.g., with Biomolecules)
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide crucial insights into its interactions with biological macromolecules, such as proteins and nucleic acids. nih.gov This technique can model the dynamic behavior of the ligand-biomolecule complex, which is something that static methods like molecular docking cannot fully capture.
In a typical MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to predict their subsequent positions and velocities over short time intervals. uantwerpen.be By running the simulation for an extended period (nanoseconds to microseconds), it is possible to observe:
The stability of the binding of this compound within a protein's active site or intercalated with DNA. nih.gov
The specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.
Conformational changes in the biomolecule that are induced by the binding of the ligand.
The role of solvent (water) molecules in mediating the interaction.
Studies on the related compound 4-Nitroquinoline 1-oxide have shown its ability to interact with deoxyribodinucleotides, and MD simulations can further elucidate the precise orientation and dynamics of such interactions. nih.gov These simulations are vital for understanding the molecular mechanisms underlying the biological effects of this compound. mdpi.comresearchgate.net
Environmental Research Perspectives on 6 Nitroquinoline 1 Oxide Focus on Chemical Fate and Degradation
Biotransformation of 6-Nitroquinoline (B147349) 1-oxide by Environmental Microorganisms
Microbial degradation is a key process in the environmental breakdown of many organic pollutants. The biotransformation of 6-Nitroquinoline 1-oxide is anticipated to involve enzymatic pathways capable of modifying both the quinoline (B57606) ring and the nitro group.
The microbial metabolism of quinoline itself has been extensively studied, with various bacteria, such as Pseudomonas, Rhodococcus, and Bacillus species, capable of utilizing it as a source of carbon and nitrogen. nih.gov Common initial steps in aerobic quinoline degradation involve hydroxylation of the ring system, leading to the formation of intermediates like 2-hydroxyquinoline. dtu.dk
The nitro group of this compound is a primary target for microbial attack. Microorganisms possess nitroreductase enzymes that can reduce the nitro group under both aerobic and anaerobic conditions. This reduction typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine (6-aminoquinoline 1-oxide). This reduction process can significantly alter the chemical properties of the molecule, often making it more amenable to further degradation.
While specific microorganisms capable of degrading this compound have not been extensively documented, it is reasonable to infer that bacteria with known capabilities to degrade quinoline and nitroaromatic compounds would be potential candidates. The degradation pathway would likely involve a combination of ring hydroxylation and nitro group reduction, ultimately leading to ring cleavage and mineralization.
Potential Microbial Biotransformation Pathways:
| Initial Transformation | Key Enzymes | Potential Intermediates | Subsequent Fate |
| Nitro Group Reduction | Nitroreductases | 6-Nitrosoquinoline 1-oxide, 6-Hydroxylaminoquinoline 1-oxide | Formation of 6-Aminoquinoline (B144246) 1-oxide, further degradation |
| Ring Hydroxylation | Monooxygenases, Dioxygenases | Hydroxylated this compound derivatives | Ring cleavage and entry into central metabolic pathways |
Advanced Oxidation Processes for this compound Remediation in Research Settings
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). Given the likely persistence of nitroaromatic compounds, AOPs represent a promising technology for the remediation of this compound.
Ozonation:
Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, particularly at higher pH. The ozonolysis of quinoline and its derivatives has been shown to be an effective degradation method. For instance, the ozonolysis of 8-nitroquinoline resulted in the formation of pyridine-2,3-dicarboxylic acid, indicating the cleavage of the benzene (B151609) ring. rsc.org The presence of the electron-withdrawing nitro group in this compound is expected to make the aromatic ring less susceptible to direct electrophilic attack by ozone, suggesting that hydroxyl radical-mediated oxidation would be the dominant degradation mechanism.
Fenton and Photo-Fenton Processes:
The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is highly effective for the degradation of a wide range of organic pollutants, including nitroaromatic compounds. The photo-Fenton process enhances the production of hydroxyl radicals through the use of UV light, further increasing the degradation efficiency. The application of an electro-Fenton process has also been shown to be effective for the degradation of quinoline derivatives. xmu.edu.cn
Photocatalysis:
Heterogeneous photocatalysis, typically using titanium dioxide (TiO₂) as a photocatalyst, is another AOP that can effectively degrade organic pollutants. Upon UV irradiation, TiO₂ generates electron-hole pairs, which lead to the formation of reactive oxygen species, including hydroxyl radicals. Studies on the photocatalytic degradation of quinoline have demonstrated its complete mineralization. nih.govnih.gov The efficiency of this process is influenced by factors such as catalyst loading, pH, and the initial concentration of the pollutant.
Comparative Overview of AOPs for Potential this compound Remediation
| AOP Method | Principle | Key Reactive Species | Potential Advantages |
| Ozonation | Direct reaction with O₃ and/or generation of •OH | O₃, •OH | Effective for a broad range of compounds, no sludge production. |
| Fenton/Photo-Fenton | Catalytic decomposition of H₂O₂ by Fe²⁺ (enhanced by UV) | •OH | High efficiency, can be cost-effective. |
| Photocatalysis (e.g., TiO₂/UV) | Generation of reactive oxygen species on a semiconductor surface | •OH, O₂⁻• | Complete mineralization possible, catalyst is reusable. |
Future Directions and Emerging Research Avenues for 6 Nitroquinoline 1 Oxide
Integration of Advanced Omics Technologies in 6-Nitroquinoline (B147349) 1-oxide Research (e.g., Metabolomics, Transcriptomics)
The application of "omics" technologies promises to revolutionize the study of 6-Nitroquinoline 1-oxide by providing a holistic view of its impact on biological systems. biobide.comfrontiersin.orgnih.gov These high-throughput methods allow for the comprehensive analysis of entire sets of biological molecules, shifting the focus from single-endpoint measurements to a systems-level understanding. biobide.com
Metabolomics , the large-scale study of small molecules or metabolites, can be employed to map the metabolic perturbations induced by this compound. peerj.comnih.gov By analogy with studies on the related carcinogen 4-Nitroquinoline 1-oxide (4-NQO), metabolomic profiling of cells or biological fluids following exposure to this compound could identify unique metabolic signatures. peerj.comnih.gov For instance, research on 4-NQO-induced carcinogenesis has identified significant alterations in pathways such as the tricarboxylic acid (TCA) cycle, amino acid metabolism, and fatty acid metabolism. peerj.comnih.gov Applying similar gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) based approaches could reveal key biomarkers and dysregulated pathways associated with this compound's specific biological activities. peerj.comnih.gov
Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, can elucidate the genetic and regulatory networks that respond to this compound exposure. biobide.comfrontiersin.orgnih.gov Techniques like RNA-sequencing (RNA-seq) can identify thousands of differentially expressed genes, providing insights into the cellular processes affected, from DNA repair and cell cycle control to stress responses and metabolic reprogramming. frontiersin.orgnih.gov Studies on the effects of nitric oxide (NO), a related chemical entity, have shown that it can induce widespread, source-dependent changes in the transcriptome, affecting thousands of genes. nih.gov Investigating the transcriptomic profile of cells treated with this compound could uncover novel mechanisms of action and signaling pathways.
The integration of these omics platforms will enable a multi-layered analysis, connecting gene expression changes with downstream metabolic consequences, thereby providing a more complete and mechanistic picture of the biological effects of this compound.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Application | Potential Insights | Example Analytes/Targets |
| Metabolomics | Biomarker Discovery | Identification of small molecules indicative of exposure or specific biological effects. | Altered levels of amino acids, organic acids (e.g., pyruvate, lactate), fatty acids, and TCA cycle intermediates. peerj.comnih.gov |
| Pathway Analysis | Elucidation of metabolic pathways perturbed by the compound. | Dysregulation of glycolysis, glycine (B1666218) metabolism, and mitochondrial function. peerj.comnih.gov | |
| Transcriptomics | Gene Expression Profiling | Comprehensive analysis of genes up- or down-regulated upon exposure. | Genes involved in DNA damage response, oxidative stress, cell cycle regulation, and apoptosis. frontiersin.org |
| Regulatory Network Mapping | Identification of transcription factors and signaling pathways mediating the cellular response. | Activation of stress-response pathways (e.g., biotic/abiotic stress genes) and hormone signaling pathways. frontiersin.org |
Novel Synthetic Approaches and Derivatization Strategies for this compound with Enhanced Research Utility
Advancements in synthetic organic chemistry offer exciting possibilities for creating novel derivatives of this compound with tailored properties for specific research applications. Future work will likely focus on developing more efficient and regioselective synthetic routes and on the strategic derivatization of the quinoline (B57606) scaffold.
Current synthetic strategies often involve multi-step processes, including the N-oxidation of the parent quinoline followed by nitration. researchgate.net For example, the synthesis of the related 6-bromo-5-nitroquinoline-1-oxide involves the N-oxidation of 6-bromoquinoline (B19933), followed by a regioselective nitration reaction. researchgate.netresearchgate.netcumhuriyet.edu.tr Future efforts could focus on developing more direct and high-yielding methods, potentially utilizing novel catalytic systems to control the position of the nitro group and other substituents with high precision.
Derivatization strategies will be key to enhancing the compound's utility. This could involve:
Introduction of Functional Groups: Adding specific chemical handles (e.g., alkynes, azides, amines, or carboxylic acids) to the quinoline ring would facilitate conjugation to other molecules, such as fluorescent dyes, affinity tags (like biotin), or photosensitizers. These modified versions would be invaluable for pull-down assays to identify protein binding partners or for use in advanced imaging techniques.
Modulation of Physicochemical Properties: Altering the structure to fine-tune properties like solubility, cell permeability, and metabolic stability could lead to derivatives that are more effective in cellular and in vivo models.
Creation of a Compound Library: A systematic synthesis of a library of this compound analogs with varied substitution patterns would enable structure-activity relationship (SAR) studies. This would help to identify the key structural features responsible for its biological effects and could lead to the development of more potent or selective research tools.
Table 2: Potential Derivatization Strategies for this compound
| Strategy | Purpose | Example Modification | Potential Application |
| Functionalization | Enable conjugation to reporter molecules | Introduction of a terminal alkyne for "click" chemistry | Creating probes for target identification and localization studies. |
| Property Modulation | Improve research utility in biological systems | Addition of polar groups (e.g., morpholine) | Enhance aqueous solubility for cell-based assays. researchgate.net |
| Structure-Activity Relationship (SAR) | Identify key structural determinants of activity | Systematic variation of substituents on the quinoline core | Develop analogs with increased potency or selectivity for a specific biological target. |
Advanced Mechanistic Elucidation of this compound Biological Activities at the Sub-Cellular Level
While the biological effects of the related compound 4-Nitroquinoline 1-oxide (4-NQO) are well-documented, a detailed sub-cellular mechanistic understanding of this compound is still emerging. Future research will need to employ advanced cell biology and biochemical techniques to dissect its interactions with cellular components at a high resolution.
A primary area of investigation will be its metabolic activation . Like 4-NQO, this compound likely requires enzymatic reduction of its nitro group to exert its biological activity. taylorandfrancis.comnih.govnih.gov The key metabolite is expected to be the corresponding hydroxylamino derivative, 6-hydroxylaminoquinoline 1-oxide. Identifying the specific enzymes responsible for this conversion (e.g., NAD(P)H:quinone reductase or other nitroreductases) within the cell is a critical step. nih.gov
Another key focus is the interaction of its activated metabolites with macromolecules. It is hypothesized that, similar to 4-NQO, the reactive intermediates of this compound can form covalent adducts with DNA . wikipedia.org Characterizing the precise structure of these adducts and their sequence specificity using techniques like mass spectrometry will be crucial for understanding its mutagenic potential. Furthermore, studies on 4-NQO have shown that it can trap topoisomerase I-DNA cleavage complexes, a mechanism that contributes to DNA damage. aacrjournals.org Investigating whether this compound shares this activity would provide significant insight into its mechanism of action.
Finally, the role of oxidative stress in the activity of this compound warrants deeper investigation. The metabolism of nitroaromatic compounds can generate reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids. researchgate.net Advanced microscopy techniques using ROS-sensitive fluorescent probes can be used to visualize the generation of ROS in real-time within different sub-cellular compartments (e.g., mitochondria, cytoplasm) upon exposure to the compound.
Table 3: Key Sub-Cellular Mechanisms for Future Investigation
| Mechanism | Research Question | Experimental Approach |
| Metabolic Activation | Which enzymes are responsible for the reduction of this compound? | In vitro assays with purified reductases; analysis of metabolites in cell lysates via HPLC or LC-MS. nih.gov |
| DNA Adduct Formation | What is the chemical nature and genomic location of DNA adducts? | Mass spectrometry-based adductomics; DNA sequencing to map adduct hotspots. |
| Protein Interactions | Does it induce protein-DNA crosslinks, such as with topoisomerase I? | In vitro and cellular assays to detect trapped topoisomerase I-DNA cleavage complexes. aacrjournals.org |
| Oxidative Stress | Where and when are reactive oxygen species generated within the cell? | Live-cell imaging with ROS-specific fluorescent probes; measurement of oxidative damage markers. researchgate.net |
Development of this compound-Derived Probes for Specific Applications in Chemical Biology and Experimental Pathology
The unique chemical properties of the 6-nitroquinoline scaffold make it an attractive platform for the development of sophisticated chemical probes. nih.goveubopen.org These tools could be designed to report on specific biological states or to identify and study molecular targets with high precision.
A particularly promising avenue is the creation of pro-fluorescent probes for detecting hypoxia (low oxygen conditions), a hallmark of solid tumors and other pathologies. nih.govnih.gov Research has already demonstrated that the parent compound, 6-nitroquinoline, is non-fluorescent but can be selectively converted under hypoxic conditions by one-electron reductases into the highly fluorescent 6-aminoquinoline (B144246). nih.govnih.gov This "off-on" switching mechanism is ideal for a hypoxia sensor. Future work could focus on optimizing this system by synthesizing this compound derivatives with improved spectral properties (e.g., longer emission wavelengths to reduce background autofluorescence), enhanced cell permeability, and greater sensitivity to specific reductase enzymes.
Beyond hypoxia probes, derivatization strategies can be used to create other types of molecular tools:
Activity-Based Probes (ABPs): By incorporating a reactive group (a "warhead") onto the this compound structure, it may be possible to create probes that covalently label the active site of specific enzymes involved in its metabolic activation. These ABPs would be invaluable for identifying and profiling the activity of these enzymes directly in complex biological samples.
Affinity-Based Probes: Attaching a reporter tag (like a fluorophore or biotin) via a linker to a this compound analog would allow for the visualization of its sub-cellular localization or the identification of its binding partners through affinity purification followed by mass spectrometry.
Photoaffinity Probes: Incorporating a photo-activatable group would enable researchers to covalently crosslink the probe to its interacting proteins upon UV irradiation. This technique provides a powerful way to "capture" even transient or low-affinity interactions for subsequent identification.
The development of such probes derived from this compound will provide powerful new tools for chemical biologists and pathologists to explore complex biological processes like hypoxia, enzymatic activity, and drug-target engagement in cells and tissues. nih.govnih.gov
Table 4: Potential Applications of this compound-Derived Probes
| Probe Type | Design Principle | Application in Chemical Biology / Pathology |
| Pro-fluorescent Hypoxia Probe | Enzymatic reduction of the nitro group under hypoxia generates a fluorescent product. nih.govnih.gov | Imaging hypoxic regions in tumor models; profiling reductase activity in cell cultures or biopsy samples. nih.gov |
| Activity-Based Probe | Contains a reactive group that covalently modifies the active site of a target enzyme. | Identifying and quantifying the activity of specific nitroreductases involved in the compound's metabolism. |
| Affinity-Based Probe | Includes a tag (e.g., biotin) for pull-down experiments. | Identifying cellular proteins that bind to this compound or its metabolites. |
| Photoaffinity Probe | Incorporates a photo-activatable moiety for covalent crosslinking to binding partners. | Mapping direct protein-ligand interactions in a cellular context. |
Q & A
Q. Methodological Considerations
- Regioselectivity : Use directing groups (e.g., chloro substituents) to guide nitro group placement.
- Purification : Column chromatography or recrystallization is critical due to byproduct formation.
- Characterization : Confirm structures via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. Table 1: Comparison of Synthesis Routes
| Derivative | Method | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| 6-Nitroquinoline | Direct nitration of quinoline | 45–60 | 0–5°C, HNO₃/H₂SO₄ | |
| 6-Chloro-7-nitroquinoline | Chlorination → Nitration | 30–40 | Cl₂ gas, then HNO₃/H₂SO₄ |
What safety protocols should be followed when handling this compound in experimental settings?
Basic Research Question
this compound is classified as a potential carcinogen (GHS08) and requires stringent safety measures:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Storage : Keep in airtight containers away from light and moisture. Avoid contact with reducing agents to prevent unintended reactions .
Q. Emergency Procedures
- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Exposure : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .
How does the position of the nitro group in quinoline derivatives influence their chemical reactivity and biological activity?
Advanced Research Question
The nitro group’s position significantly impacts electronic and steric properties:
- Electronic Effects : At position 6, the nitro group withdraws electron density, enhancing electrophilic substitution at adjacent positions (e.g., C5 or C7) .
- Biological Activity : 6-Nitroquinoline derivatives exhibit hypoxia-selective enzymatic reduction to fluorescent probes (e.g., 6-aminoquinoline), useful in tumor imaging .
Q. Table 2: Substituent Position vs. Reactivity
| Derivative | Nitro Position | Key Reactivity | Biological Application |
|---|---|---|---|
| 5-Nitroquinoline | C5 | Lower electrophilicity at C6/C8 | Limited enzymatic conversion |
| 6-Nitroquinoline | C6 | High electrophilicity at C5/C7 | Hypoxia-selective probes |
What experimental strategies can be employed to investigate the enzymatic conversion of this compound under hypoxic conditions?
Advanced Research Question
Hypoxia-selective reduction involves nitroreductases (e.g., NTR1) in low-oxygen environments. Key steps:
In Vitro Assays : Incubate 6-nitroquinoline with purified enzymes (e.g., NTR1) under anaerobic conditions. Monitor conversion to 6-aminoquinoline via HPLC or fluorescence spectroscopy .
Cell-Based Studies : Use cancer cell lines (e.g., HeLa) under hypoxia chambers. Quantify fluorescent metabolites via confocal microscopy .
Q. Critical Parameters
- Oxygen concentration (<1% O₂) to mimic tumor microenvironments.
- Enzyme kinetics: Determine and for substrate-enzyme affinity.
How can researchers address contradictions in reported data regarding the toxicity or biological effects of this compound?
Advanced Research Question
Contradictions often arise from variability in experimental design or impurity profiles. Mitigation strategies:
- Source Evaluation : Prioritize peer-reviewed studies over commercial databases (e.g., avoid ) .
- Reproducibility : Replicate studies using standardized protocols (e.g., OECD guidelines for toxicity assays).
- Data Triangulation : Cross-reference cytotoxicity data with structural analogs (e.g., 4-nitroquinoline 1-oxide) to identify substituent-specific trends .
Q. Table 3: Resolving Data Contradictions
| Issue | Approach | Example |
|---|---|---|
| Variable IC₅₀ values | Use identical cell lines and exposure times | HeLa vs. MCF-7 disparities |
| Impurity interference | Purify compounds via recrystallization | HPLC purity >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
